molecular formula C18H22FN3O2S B2456462 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049440-73-4

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2456462
CAS No.: 1049440-73-4
M. Wt: 363.45
InChI Key: JZAOLICTQHAEOF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of metabolic disorders. As a benzenesulfonamide derivative, it shares a key structural motif with compounds known to interact with biological targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that is a master regulator of adipogenesis and a well-validated target for insulin sensitizers used in the treatment of type 2 diabetes . The integration of the 4-fluorophenyl and 1-phenylpiperazine groups into a single molecule via a sulfonamide ethyl linker suggests potential as a novel scaffold for the development of non-thiazolidinedione (non-TZD) antidiabetic agents. This structural class has been investigated as a safer alternative to TZDs, aiming to retain efficacy in improving glycemic control while mitigating adverse effects such as weight gain, edema, and bone loss associated with classic PPARγ agonists . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of new therapeutic candidates. It is suitable for in vitro assays, including PPAR transactivation studies and adipogenesis differentiation models in cell lines like 3T3-L1, as well as for probing structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c19-16-6-8-18(9-7-16)25(23,24)20-10-11-21-12-14-22(15-13-21)17-4-2-1-3-5-17/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAOLICTQHAEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)-4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-Fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an aromatic ring. Its structure can be represented as:

C17H22FN3O2S\text{C}_{17}\text{H}_{22}\text{F}\text{N}_3\text{O}_2\text{S}

This compound features:

  • A fluorine atom which may enhance lipophilicity and biological activity.
  • A phenylpiperazine moiety , known for its role in modulating neurotransmitter systems.

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models. The results showed that certain compounds provided protective effects against seizures in the maximal electroshock (MES) test, with notable activity observed at doses of 100 mg/kg and 300 mg/kg .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

Compound IDDose (mg/kg)MES Test Results
12100Effective
19300Highly Effective
24100Moderate Effect

The study highlighted that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant action, suggesting a correlation between lipophilicity and CNS distribution .

Antitumor Activity

The compound's structural analogs have also been investigated for anticancer properties. For instance, derivatives with sulfonamide functionalities have shown promising cytotoxic activity against various cancer cell lines. In particular, studies have reported IC50 values indicating significant antiproliferative effects against MCF-7 breast cancer cells and others .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
16aMCF-70.12
17aHeLa0.65
17bCaCo-22.41

These findings suggest that the introduction of electron-donating groups may enhance biological activity, while the presence of halogens can reduce potency .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound reveals critical insights into how modifications can affect biological activity:

  • Substituent Effects : Electron-donating groups enhance activity, while electron-withdrawing groups diminish it.
  • Lipophilicity : Increased lipophilicity correlates with improved CNS penetration and prolonged action.

Case Studies

  • Anticonvulsant Screening : A series of piperazine derivatives were tested for anticonvulsant activity using MES and scPTZ tests. The most effective compounds demonstrated significant protection against seizures, establishing a benchmark for future research on similar structures .
  • Cytotoxicity Evaluation : In vitro studies on cancer cell lines showed that specific modifications to the piperazine ring can lead to enhanced cytotoxic effects, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2 : Optimize temperature (0–25°C) and stoichiometry to minimize side products like sulfoxides or over-alkylated derivatives .
  • Yield Considerations : Lower temperatures (0–5°C) improve selectivity for the mono-substituted product, while excess amine reduces hydrolysis of the sulfonyl chloride intermediate.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the integration of aromatic protons (4-fluorophenyl) and piperazine methylene groups.
  • X-ray Crystallography : Resolves conformational details (e.g., torsional angles between the sulfonamide and piperazine moieties) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~430.5 g/mol).

Advanced Research Questions

Q. How can researchers investigate the compound’s affinity for serotonin (5-HT) or dopamine receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3 \text{H}-labeled ligands (e.g., 3H^3 \text{H}-ketanserin for 5-HT2A_{2A}) in transfected HEK293 cells.
  • Protocol : Incubate membranes with test compound (0.1 nM–10 µM), filter, and measure displacement of radioligand.
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression; compare to reference antagonists (e.g., risperidone) .
  • Functional Assays : Monitor cAMP accumulation or calcium flux to assess inverse agonism/antagonism.

Q. How should discrepancies in reported enzyme inhibition data (e.g., PDE10A vs. PDE3B) be addressed?

  • Methodological Answer :

  • Source Evaluation : Compare assay conditions (e.g., enzyme source, substrate concentration). For example:
  • PDE10A : Use human recombinant enzyme with 1 µM cAMP; IC50_{50} values may vary if Mg2+^{2+} concentrations differ .
  • Control Experiments : Include positive controls (e.g., papaverine for PDE10A) to validate assay reproducibility.
  • Meta-Analysis : Pool data from multiple studies (≥3 independent labs) to identify trends or outliers .

Q. What strategies mitigate unexpected reaction byproducts during scale-up synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities (e.g., bis-sulfonylated derivatives).
  • Process Optimization :
  • Temperature Control : Gradual addition of sulfonyl chloride reduces exothermic side reactions.
  • Purification : Flash chromatography (silica gel, 5% MeOH/CH2_2Cl2_2) removes polar byproducts .

Comparative Pharmacological Data

Parameter Value/Result Assay Type Reference
5-HT2A_{2A} IC$ _{50} 12 nM ± 1.8 (HEK293 cells)Radioligand binding
PDE10A IC$ _{50} 230 nM ± 45 (human recombinant)Fluorescent substrate assay
LogP 3.2 (predicted)Computational modeling

Contradiction Analysis

  • Unexpected Crystal Packing in Structural Studies :
    • Issue : Discrepancies in piperazine ring puckering between X-ray and computational models.
    • Resolution : Validate using ab initio DFT calculations (B3LYP/6-31G*) to assess energy-minimized conformers .

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